

MYCi361: A Technical Guide to its Impact on Cell Cycle Progression

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For Researchers, Scientists, and Drug Development Professionals

Abstract

The MYC family of oncoproteins are critical drivers of cellular proliferation and are frequently deregulated in a majority of human cancers.[1] The development of small molecule inhibitors targeting MYC has been a long-standing challenge in oncology. MYCi361 has emerged as a potent inhibitor that directly engages MYC, disrupts its essential interaction with MAX, and ultimately impairs MYC-driven gene expression, leading to suppressed tumor growth.[2][3] This technical guide provides an in-depth analysis of MYCi361's mechanism of action with a specific focus on its impact on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to MYCi361

MYCi361 is a small molecule inhibitor of the MYC oncoprotein.[2] Deregulation of MYC is implicated in up to 70% of all human cancers, making it a highly sought-after therapeutic target. [4] MYC functions as a transcription factor by forming a heterodimer with its partner protein, MAX.[5] This MYC-MAX complex binds to E-box sequences in the promoter regions of target genes, driving the expression of genes essential for cell cycle progression, proliferation, and metabolism.[5][6]



MYCi361 has been shown to directly bind to MYC with a dissociation constant (Kd) of 3.2 μM. [2][3] This binding disrupts the formation of the MYC-MAX heterodimer, thereby inhibiting the transcription of MYC target genes.[2] Furthermore, **MYCi361** enhances the phosphorylation of MYC at threonine-58, which leads to its proteasome-mediated degradation.[2] This dual mechanism of action contributes to its potent anti-tumor activity observed in preclinical models. [2]

Mechanism of Action: Impact on Cell Cycle Control

MYC is a master regulator of the cell cycle, promoting entry into and progression through the G1, S, and G2/M phases.[7][8] It achieves this by transcriptionally activating genes that encode for key cell cycle machinery, including cyclin-dependent kinases (CDKs) and cyclins, while repressing the expression of CDK inhibitors (CKIs).[7][8]

By disrupting the MYC-MAX complex, **MYCi361** effectively reverses these effects, leading to a halt in cell cycle progression. Treatment with **MYCi361** has been shown to downregulate the expression of critical cell cycle regulators such as:

- Cyclins: Cyclin D and Cyclin E, which are essential for the G1/S transition.
- Cyclin-Dependent Kinases (CDKs): CDK2, CDK4, and CDK6, the catalytic partners of G1 cyclins.
- E2F Transcription Factors: Master regulators of S-phase entry.
- CDC25 Phosphatases: Activators of CDK-cyclin complexes.

Concurrently, **MYCi361** upregulates the expression of CDK inhibitors, including:

- p15 (CDKN2B)
- p16 (CDKN2A)
- p21 (CDKN1A)

This concerted deregulation of cell cycle machinery ultimately leads to cell cycle arrest, primarily at the G1/S checkpoint.



Quantitative Data

The following tables summarize the key quantitative data related to the activity and effects of **MYCi361**.

Table 1: Binding Affinity and In Vitro Potency of MYCi361

Parameter	Value	Cell Lines/Assay Conditions	Reference
Binding Affinity (Kd) to MYC	3.2 µM	Cell-free assay	[2][3]
IC50 (Prostate Cancer)	2.9 μΜ	MycCaP	[9]
1.4 μΜ	LNCaP	[9]	
1.6 μΜ	PC3	[9]	_
IC50 (Leukemia)	2.6 μΜ	MV4-11	[9]
IC50 (Lymphoma)	5.0 μΜ	HL-60	[9]
2.1 μΜ	P493-6	[9]	
IC50 (Neuroblastoma)	4.9 μΜ	SK-N-B2	[9]

Note: Specific quantitative data on the percentage of cells in G1, S, and G2/M phases following **MYCi361** treatment is not readily available in the public domain. However, based on its mechanism of action, a significant increase in the G1 population and a corresponding decrease in the S and G2/M populations are expected.

Experimental Protocols Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the cell cycle distribution of cancer cells treated with MYCi361 using propidium iodide (PI) staining and flow cytometry.[10][11]

Materials:



- Cancer cell line of interest
- MYCi361
- Complete cell culture medium
- Phosphate-buffered saline (PBS)
- 70% Ethanol (ice-cold)
- Propidium Iodide (PI) staining solution (containing RNase A)
- · Flow cytometer

Procedure:

- Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to adhere overnight. Treat cells with various concentrations of **MYCi361** (e.g., 0, 1, 5, 10 μM) for the desired time period (e.g., 24, 48 hours).
- Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
- Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
 While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (can be stored for several weeks).
- Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with PBS. Resuspend the pellet in 500 μL of PI staining solution.
- Flow Cytometry Analysis: Incubate the cells in the dark at room temperature for 30 minutes.
 Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Cell Cycle Proteins



This protocol describes the detection of key cell cycle regulatory proteins in cells treated with MYCi361.[12][13]

Materials:

- Treated cell lysates
- Protein assay reagent (e.g., BCA)
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-Cyclin D1, anti-CDK4, anti-p21, anti-β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- · Imaging system

Procedure:

- Protein Quantification: Thaw cell lysates on ice and determine the protein concentration using a BCA assay.
- Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
- SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel.
 Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.



- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing and Secondary Antibody Incubation: Wash the membrane three times for 10
 minutes each with TBST. Incubate the membrane with the appropriate HRP-conjugated
 secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control like β -actin.

In Situ Proximity Ligation Assay (PLA) for MYC-MAX Interaction

This protocol allows for the visualization and quantification of the disruption of the MYC-MAX interaction within cells upon treatment with MYCi361.[14][15][16]

Materials:

- Cells grown on coverslips
- MYCi361
- Fixation and permeabilization reagents (e.g., methanol, Triton X-100)
- Blocking solution
- Primary antibodies against MYC and MAX (from different species)
- PLA probes (anti-species secondary antibodies with attached oligonucleotides)
- Ligation and amplification reagents
- Fluorescently labeled oligonucleotides
- Mounting medium with DAPI



Fluorescence microscope

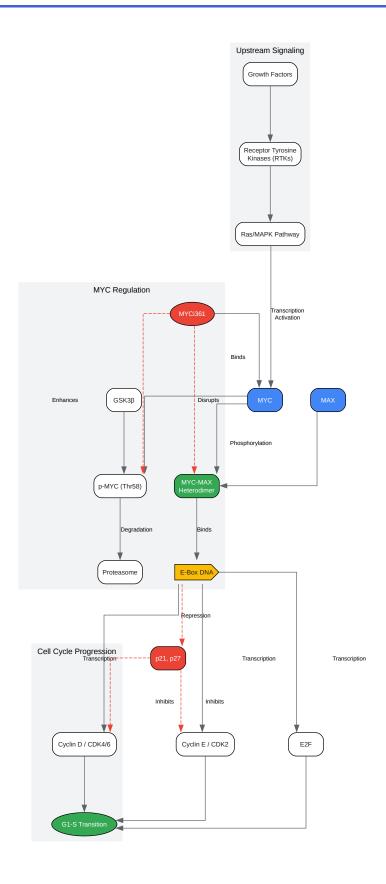
Procedure:

- Cell Culture and Treatment: Seed cells on coverslips and treat with MYCi361 as described for flow cytometry.
- Fixation and Permeabilization: Fix the cells with methanol and permeabilize with Triton X-100.
- Blocking: Block non-specific binding sites with a blocking solution.
- Primary Antibody Incubation: Incubate the cells with a mixture of primary antibodies against MYC and MAX overnight at 4°C.
- PLA Probe Incubation: Wash the cells and incubate with the PLA probes (e.g., anti-mouse PLUS and anti-rabbit MINUS).
- Ligation: Wash the cells and add the ligation solution containing ligase to join the two PLA probes if they are in close proximity (<40 nm).
- Amplification: Wash the cells and add the amplification solution containing polymerase to generate a rolling-circle amplification product. Fluorescently labeled oligonucleotides will hybridize to this product.
- Imaging and Analysis: Mount the coverslips with a mounting medium containing DAPI.
 Visualize the PLA signals as distinct fluorescent dots using a fluorescence microscope.
 Quantify the number of dots per cell to measure the extent of MYC-MAX interaction.

Visualizations

MYCi361 Signaling Pathway and Impact on Cell Cycle



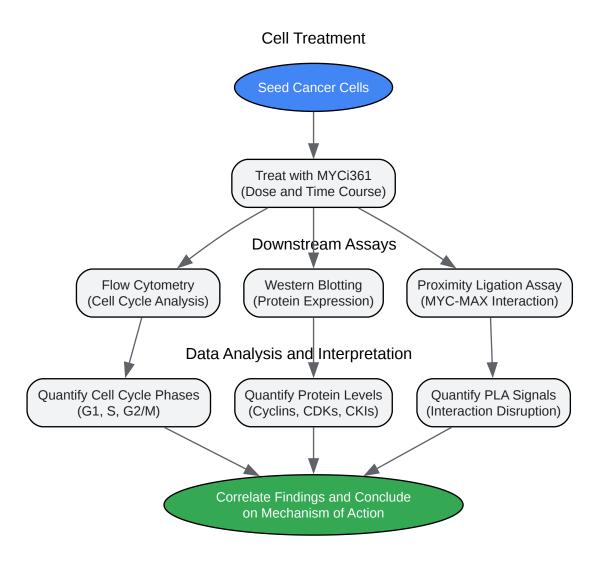


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Caption: MYCi361 signaling pathway and its impact on cell cycle progression.



Experimental Workflow for Assessing MYCi361's Impact on Cell Cycle



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Caption: Experimental workflow for studying MYCi361's effect on the cell cycle.

Conclusion

MYCi361 represents a promising therapeutic agent for the treatment of MYC-driven cancers. Its ability to directly target MYC, disrupt the MYC-MAX interaction, and promote MYC degradation leads to a robust inhibition of the transcriptional programs that drive cell cycle progression. This results in a potent G1 cell cycle arrest. The experimental protocols and



visualizations provided in this guide offer a framework for researchers to further investigate the intricate mechanisms of **MYCi361** and to evaluate its potential in various cancer models. Further studies are warranted to fully elucidate the quantitative effects on cell cycle distribution across a broader range of cancer types and to explore potential combination therapies that could enhance its anti-tumor efficacy.

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